molecular formula C4H6Cl2O B1297586 (2,2-Dichlorocyclopropyl)methanol CAS No. 5365-23-1

(2,2-Dichlorocyclopropyl)methanol

Cat. No. B1297586
CAS RN: 5365-23-1
M. Wt: 140.99 g/mol
InChI Key: KRHRPJKHUHTSDK-UHFFFAOYSA-N
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Description

“(2,2-Dichlorocyclopropyl)methanol” is a chemical compound with the molecular formula C4H6Cl2O . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “(2,2-Dichlorocyclopropyl)methanol” consists of a cyclopropyl ring with two chlorine atoms attached to one carbon atom and a methanol group attached to another carbon atom . The molecular weight of the compound is 140.99 g/mol .


Physical And Chemical Properties Analysis

“(2,2-Dichlorocyclopropyl)methanol” is a liquid at room temperature . It has a molecular weight of 140.99 g/mol . Other physical and chemical properties such as boiling point, melting point, density, and solubility are not specified in the available resources.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Regiocontrolled Benzannulation : This compound undergoes benzannulation reactions catalyzed by SnCl4 or TiCl4, leading to the synthesis of “unsymmetrically” substituted α-arylnaphthalenes. Such processes are crucial for the development of complex organic molecules (Nishii, Yoshida, & Tanabe, 1997).

Biological Studies

  • Methanol in Biological Membranes : Methanol is a common solubilizing agent in the study of transmembrane proteins and peptides. It significantly impacts lipid dynamics in biological membranes, influencing the structure-function relationship associated with bilayer composition (Nguyen et al., 2019).

Industrial Applications

  • Methanol to Olefins (MTO) Process : The methanol-to-olefins reaction is vital for both research and industrial applications. The development of MTO technology led to the construction of the world’s first coal-to-olefin plant in 2010, highlighting the industrial significance of methanol-based processes (Tian, Wei, Ye, & Liu, 2015).

Environmental and Bioconversion Studies

  • Methanol-Based Biotechnology : Methanol is a key building block in the chemical industry and can be synthesized from renewable resources. It's significant in bioprocess technology with methylotrophic bacteria, demonstrating the potential for developing economically competitive bioprocesses based on methanol (Schrader et al., 2009).
  • Engineering Bacteria for Methanol Utilization : Corynebacterium glutamicum has been engineered for methanol-dependent growth and glutamate production, demonstrating the potential of biologically converting methanol into valuable chemicals (Tuyishime et al., 2018).

Molecular Structures and Interactions

  • X-Ray Molecular Structure : The reaction of methanol with specific compounds like CrCl3 results in distinct molecular structures, such as trans-dichlorotetramethanolchromium(III) chloride, which are crucial for understanding chemical bonding and molecular interactions (Hardcastle, Skovlin, & Eidawad, 1975).

Safety And Hazards

The safety data sheet for “(2,2-Dichlorocyclopropyl)methanol” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

(2,2-dichlorocyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHRPJKHUHTSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337331
Record name (2,2-Dichlorocyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dichlorocyclopropyl)methanol

CAS RN

5365-23-1
Record name (2,2-Dichlorocyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-dichlorocyclopropyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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